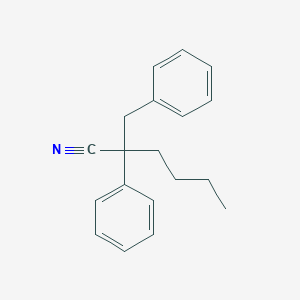

2-Benzyl-2-phenylhexanenitrile

Descripción

Structure

3D Structure

Propiedades

Número CAS |

5022-90-2 |

|---|---|

Fórmula molecular |

C19H21N |

Peso molecular |

263.4 g/mol |

Nombre IUPAC |

2-benzyl-2-phenylhexanenitrile |

InChI |

InChI=1S/C19H21N/c1-2-3-14-19(16-20,18-12-8-5-9-13-18)15-17-10-6-4-7-11-17/h4-13H,2-3,14-15H2,1H3 |

Clave InChI |

DCUZODQOAMUOPS-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Origen del producto |

United States |

Mechanistic Investigations of Reactions Involving 2 Benzyl 2 Phenylhexanenitrile Precursors and Analogues

Kinetic Studies of Nitrile Formation Reactions

Kinetic studies are fundamental to elucidating reaction mechanisms and optimizing conditions. For the formation of α,α-disubstituted nitriles, such as analogues of 2-benzyl-2-phenylhexanenitrile, the rate of reaction is influenced by various parameters including catalyst concentration, temperature, and the nature of the reactants.

A kinetic study on the synthesis of 2-phenylvaleronitrile, an analogue formed by the C-alkylation of benzyl (B1604629) cyanide, reveals the reaction's dependency on these factors. nih.gov The synthesis was performed via selective monoalkylation of benzyl cyanide with n-bromopropane using aqueous potassium hydroxide (B78521) (KOH) and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. nih.gov The rate of such reactions can be systematically studied by monitoring the influence of parameters like base concentration on the reaction rate constant. nih.gov For instance, increasing the concentration of KOH has been shown to enhance the reaction rate, a finding consistent with an interfacial mechanism in phase-transfer catalysis. nih.gov

The following table illustrates the effect of KOH concentration on the apparent rate constant (k_app) for the synthesis of 2-phenylvaleronitrile, demonstrating the direct relationship between the base concentration and the reaction speed. nih.gov

| KOH Concentration (mol/L) | Apparent Rate Constant (k_app) (min⁻¹) |

| 0.89 | 0.015 |

| 1.78 | 0.026 |

| 3.56 | 0.057 |

| 5.34 | 0.101 |

| 7.12 | 0.102 |

Data sourced from a kinetic study on the sonocatalyzed synthesis of 2-phenylvaleronitrile. nih.gov

Examination of Reaction Intermediates

The formation of highly substituted carbon centers often proceeds through transient, high-energy intermediates. The specific nature of these intermediates dictates the reaction pathway and the structure of the final products.

Radical chemistry offers powerful methods for constructing complex molecules, including those with quaternary carbon centers. nih.gov In the context of nitrile synthesis, radical intermediates have been implicated in various transformations. For example, the cyanomethyl radical can be generated from acetonitrile (B52724) and used in cascade reactions to build complex heterocyclic structures like oxindoles. researchgate.net

The involvement of radical intermediates is often confirmed through mechanistic experiments, such as radical cyclopropane (B1198618) ring-opening studies. nih.gov In copper-catalyzed acylcyanation of alkenes, a proposed mechanism involves the generation of an acyl radical from an α-keto acid. acs.org This radical then adds to the alkene, and a subsequent radical relay process leads to the final β-cyanoketone product. acs.org The stabilization of these radical intermediates by adjacent aryl groups plays a crucial role in the reaction's success. acs.org The reactions of CN radicals themselves have been studied in detail; in acetonitrile solution, they can undergo H-atom abstraction or add to solvent molecules to form new radical species. nih.gov

Anion Relay Chemistry (ARC) is a sophisticated tactic for forming multiple C-C bonds in a single operation, enabling the synthesis of architecturally complex molecules. nih.govorganic-chemistry.org This strategy is particularly relevant for constructing sterically congested centers found in compounds like 2-benzyl-2-phenylhexanenitrile. The ARC protocol involves the generation of an anion that is then translocated to a different position within the molecule to react with a second electrophile. nih.gov

In a typical Type I ARC sequence, a stabilized α-silyl anion attacks an electrophile (like an epoxide), creating an oxyanion. nih.gov This intermediate then undergoes a solvent-controlled 1,4-Brook rearrangement, which involves the migration of the silyl (B83357) group from the carbon to the oxygen. nih.govorganic-chemistry.org This rearrangement effectively transfers the negative charge to the carbon atom that originally bore the silyl group, creating a new, reactive carbanion. nih.gov This newly formed anion can then be trapped by a second, different electrophile, allowing for the sequential and controlled formation of two new bonds. nih.gov The efficiency of the Brook rearrangement is dependent on factors such as the polarity of the solvent and the ability of substituents to stabilize the anion. nih.gov

Metal-ligand cooperation (MLC) has emerged as a central concept in catalysis, where the ligand is not a passive spectator but an active participant in the reaction mechanism. nih.govnumberanalytics.com This synergistic interaction between the metal center and its ligand can lead to enhanced reactivity and selectivity. numberanalytics.com In MLC, bond-forming or bond-breaking steps involve both the metal and the ligand. nih.gov

A classic example is found in hydrogenation and transfer hydrogenation reactions catalyzed by ruthenium complexes. nih.gov In one proposed scenario, the NH group of a diamine ligand is deprotonated, and the resulting amide ligand cooperates with the metal to achieve the heterolytic cleavage of dihydrogen (H₂). nih.gov This cooperative action facilitates the transfer of both a hydride from the metal (Ru-H) and a proton from the ligand (N-H) to the substrate via a six-membered transition state. nih.gov More complex pathways may also exist where the ligand influences the reaction through outer-sphere mechanisms. nih.gov The design of ligands that are redox-active or possess geometric flexibility can create novel reaction pathways by providing electronic flexibility to the metal cluster core. nih.gov

Solvent Effects on Reaction Mechanisms

The choice of solvent is critical in chemical synthesis, as it can profoundly influence reaction rates, selectivity, and even the mechanistic pathway. In the synthesis of nitriles, the solvent plays several important roles.

In the preparation of nitriles from halogenoalkanes via Sₙ2 substitution with cyanide salts, the reaction is typically performed in ethanol. libretexts.orgchemguide.co.uk The use of an alcoholic solvent is crucial because the presence of water can lead to the competing substitution by hydroxide ions, resulting in the formation of alcohols as undesired byproducts. libretexts.orgchemguide.co.uk

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H NMR or ¹³C NMR data for 2-Benzyl-2-phenylhexanenitrile could be located. This information is crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule.

Infrared (IR) Spectroscopy

Specific IR spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in 2-Benzyl-2-phenylhexanenitrile (such as the nitrile group, C≡N), is not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

There is no available mass spectrometry data for 2-Benzyl-2-phenylhexanenitrile. This data would be essential for confirming the compound's molecular weight and elemental composition.

Advanced Spectroscopic Techniques for Structural Elucidation

Information regarding the use of advanced spectroscopic techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), for the structural elucidation of 2-Benzyl-2-phenylhexanenitrile could not be found.

X-ray Crystallography for Related Compounds

No X-ray crystallographic data for 2-Benzyl-2-phenylhexanenitrile or closely related structures is available, which would provide definitive information about its three-dimensional molecular structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental in determining the feasibility and pathways of chemical reactions. For a molecule such as 2-Benzyl-2-phenylhexanenitrile, these calculations can provide invaluable insights into its synthesis and reactivity. Methods like Density Functional Theory (DFT) are used to investigate the mechanisms of reactions, such as the cyanation of C-H bonds. rsc.orgresearchgate.net

For instance, studies on the copper-catalyzed cyanation of 2-phenylpyridine (B120327) with benzyl (B1604629) nitrile (a related compound) have used DFT to map out the entire reaction mechanism. rsc.orgresearchgate.net These calculations identify the key intermediates and transition states, determining the energy barriers for each step. The results can reveal how reactants like 2-phenylacetonitrile (B1602554) might convert to other species under specific conditions, proceeding through various proposed pathways. rsc.orgresearchgate.net Similarly, the thermo-kinetic features of tautomerization processes in complex nitrogen-containing heterocyclic compounds have been estimated using Transition State Theory (TST), providing data on reaction rates at different temperatures. nih.gov

Such computational approaches could be applied to 2-Benzyl-2-phenylhexanenitrile to:

Analyze the energetics of its formation from precursor molecules.

Investigate the reactivity of the nitrile group and the benzylic positions.

Predict the most likely transition states for its various potential chemical transformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile and widely used computational method for studying the electronic structure of molecules. Its applications are broad, ranging from mechanism elucidation to the prediction of spectroscopic properties. researchgate.net DFT calculations have been successfully used to study the selective C-H cyanation of 2-phenylpyridine with benzyl nitrile, where the B3LYP/6-31+G(d,p) level of theory was employed to simulate the reaction in a solvent environment. rsc.orgresearchgate.net

The power of DFT also extends to understanding molecular vibrations. For molecules like 2-formyl benzonitrile, DFT has been used to calculate fundamental vibrational frequencies and intensities, which aids in the interpretation of experimental infrared and Raman spectra. researchgate.net Furthermore, DFT is instrumental in studying the structural and electronic properties of crystalline organic semiconductors, providing insights into lattice parameters and electronic band structures. researchgate.net In drug discovery contexts, DFT is used to calculate reactivity descriptors and profile the metabolic activity of compounds against enzymes like cytochrome P450. nih.gov

Table 5.2.1: Potential Applications of DFT for 2-Benzyl-2-phenylhexanenitrile Analysis

| DFT Application Area | Description | Relevance to 2-Benzyl-2-phenylhexanenitrile |

| Reaction Mechanism Studies | Investigating the step-by-step process of a chemical reaction, including intermediates and transition states. rsc.orgresearchgate.net | Elucidating the pathways for the synthesis and functionalization of the target molecule. |

| Spectroscopic Analysis | Calculating vibrational frequencies to aid in the interpretation of IR and Raman spectra. researchgate.net | Confirming the molecular structure by comparing calculated spectra with experimental data. |

| Electronic Properties | Determining properties like band gap, density of states, and molecular orbitals. researchgate.net | Understanding its potential as a material in organic electronics. |

| Reactivity Descriptors | Calculating parameters like Fukui functions and electrostatic potential to predict reactive sites. nih.gov | Identifying which atoms are most susceptible to nucleophilic or electrophilic attack. |

| Metabolic Profiling | Evaluating the potential for a molecule to be metabolized by key enzymes like cytochrome P450. nih.gov | Predicting the metabolic fate of the compound in a biological system. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a window into the dynamic behavior of molecules and their interactions with biological macromolecules. These techniques are particularly valuable in drug discovery and materials science. nih.gov For example, in the study of phenylhydrazono phenoxyquinolone derivatives as potential hypoglycemic agents, molecular docking was used to investigate the binding interactions with the α-amylase enzyme. nih.gov

Following the initial docking, MD simulations are performed to assess the stability of the ligand-protein complex over time. nih.gov A stable binding, as indicated by the simulation, suggests a higher likelihood of the compound exhibiting the desired biological effect. nih.gov For 2-Benzyl-2-phenylhexanenitrile, these methods could be employed to screen for potential biological targets. By docking the molecule into the binding sites of various enzymes or receptors, researchers can generate hypotheses about its potential pharmacological effects. Subsequent MD simulations would then test the stability of these computationally-predicted interactions.

In Silico Functional Molecular Activity Modeling

In silico modeling encompasses a range of computational methods used to predict the biological activity of molecules before they are synthesized. nih.gov This approach significantly reduces the time and cost associated with drug development by prioritizing the most promising candidates. nih.gov These models often combine quantum mechanics, molecular mechanics, and statistical methods.

Studies on phthalimide (B116566) congeners with hypolipidemic activity have utilized a combination of DFT-based reactivity descriptors and docking simulations to model their effects. ufms.br The protocol involves predicting the binding pose of the ligand on a target enzyme, such as HMG-CoA reductase, and calculating interaction scores to estimate binding affinity. ufms.br Similarly, for novel α-amylase inhibitors, computational studies including drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling are performed to assess their potential as drug candidates. nih.gov These in silico methods could be directly applied to 2-Benzyl-2-phenylhexanenitrile to predict its functional activity against a wide array of biological targets and to evaluate its drug-like properties.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are cornerstones of modern medicinal chemistry. These techniques aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

A notable example is the development of a QSAR model for a series of 2-phenylacrylonitriles that showed cytotoxic activity against breast cancer cell lines. nih.gov In this study, various molecular descriptors (which are numerical representations of molecular properties) were calculated for each compound and correlated with their observed activity. The resulting model, which explained over 72% of the variance in the data, could then be used to predict the activity of new, unsynthesized analogues and provide insights into the structural features that enhance potency. nih.gov

Another study on N-benzyl phenethylamines as serotonin (B10506) receptor agonists systematically varied the chemical structure to map the effects on receptor binding and functional activity, establishing clear SAR trends. nih.gov For 2-Benzyl-2-phenylhexanenitrile, a similar approach could be undertaken. By synthesizing a library of derivatives with modifications to the benzyl, phenyl, or hexanenitrile (B147006) portions of the molecule and measuring their activity against a specific target, a robust QSAR model could be developed to guide the design of more potent and selective compounds.

Table 5.5.1: Example of a QSAR Model Development Workflow (Based on the study of 2-phenylacrylonitriles nih.gov)

| Step | Description | Example from Literature nih.gov |

| 1. Data Set Collection | A series of compounds with measured biological activity is assembled. | 75 2-phenylacrylonitrile (B1297842) analogues with measured cytotoxicity (growth inhibition values). |

| 2. Descriptor Calculation | Molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound. | Seven molecular descriptors were used in the final model. |

| 3. Model Generation | A statistical method, such as Partial Least Squares (PLS), is used to create a mathematical equation linking descriptors to activity. | PLS analysis was used to generate a model with good fit (R² = 0.726). |

| 4. Model Validation | The model's predictive power is tested using internal (e.g., Leave-One-Out Cross-Validation, Q²LOO) and external validation. | The model showed good internal validation (Q²LOO = 0.663). |

| 5. Interpretation & Prediction | The model is used to understand which structural features are important for activity and to predict the activity of new compounds. | The model provided insights into the SAR and could be used for virtual screening. |

Synthesis and Study of 2 Benzyl 2 Phenylhexanenitrile Derivatives and Analogues

Exploration of Substituted Hexanenitrile (B147006) Architectures

The synthesis of 2-benzyl-2-phenylhexanenitrile and its substituted analogues typically involves the alkylation of a phenylacetonitrile (B145931) derivative. The core reaction is the formation of a carbanion at the benzylic position of phenylacetonitrile, which then acts as a nucleophile.

One common approach is the reaction of benzyl (B1604629) cyanide with a suitable alkylating agent in the presence of a strong base. For instance, the synthesis of 2-phenylpropionitrile can be achieved by reacting benzyl cyanide with dimethyl carbonate and potassium carbonate under heat and pressure. patsnap.com This method can be adapted to introduce a butyl group, leading to the formation of 2-phenylhexanenitrile (B1605027). Subsequent benzylation of this intermediate would yield the target compound, 2-benzyl-2-phenylhexanenitrile.

The introduction of substituents on the phenyl rings of both the benzyl and phenylacetonitrile moieties allows for the creation of a wide array of derivatives. For example, nitro-substituted 2-phenylacetonitriles can be synthesized by reacting a nitro-substituted benzyl halide with a cyanide source. A method for preparing 2-nitro substituted benzyl cyanide compounds involves the reaction of an o-nitro substituted halo-benzene with tert-butyl cyanoacetate, followed by esterlysis and decarboxylation, achieving high yields. google.com This highlights the potential to incorporate electron-withdrawing or electron-donating groups, which can significantly influence the electronic properties and subsequent reactivity of the molecule.

Furthermore, the condensation of phenylacetonitrile with ketones, such as cyclohexanone, in the presence of a base like potassium hydroxide (B78521) or sodium methoxide, leads to the formation of α,β-unsaturated nitriles like 2-cyclohexylidene-2-phenylacetonitrile. google.comgoogle.com This demonstrates the versatility of the phenylacetonitrile scaffold in creating diverse molecular architectures.

Table 1: Examples of Substituted Hexanenitrile Synthesis

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product |

| Benzyl cyanide | 1-Bromobutane | Sodium amide in liquid ammonia (B1221849) | 2-Phenylhexanenitrile |

| 2-Phenylhexanenitrile | Benzyl bromide | Potassium carbonate, DMF | 2-Benzyl-2-phenylhexanenitrile |

| 4-Methoxybenzyl cyanide | 1-Bromobutane | Sodium hydride, THF | 2-(4-Methoxyphenyl)hexanenitrile |

| Benzyl cyanide | 4-Nitrobenzyl bromide | Potassium tert-butoxide, THF | 2-Phenyl-2-(4-nitrobenzyl)hexanenitrile |

Stereochemical Control in Synthesis

The synthesis of 2-benzyl-2-phenylhexanenitrile results in a chiral center at the quaternary carbon. Controlling the stereochemistry of this center is crucial for applications where specific enantiomers are required, such as in pharmaceuticals. Asymmetric synthesis of related α-aryl nitriles has been achieved using various methods.

One approach involves the use of chiral auxiliaries. For instance, enantioselective synthesis of 2-amino-2-phenylacetonitrile (B102233) has been achieved with high enantiomeric excess using (R)-phenylglycine amide as a chiral auxiliary in a Strecker-type synthesis. This principle can be extended to the synthesis of 2-benzyl-2-phenylhexanenitrile by employing a chiral base or a chiral phase-transfer catalyst during the alkylation steps.

The Horner-Wadsworth-Emmons (HWE) reaction offers another avenue for stereocontrol in the synthesis of related unsaturated systems. By using modified Still-Gennari type reagents, such as ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates, a Z-selective synthesis of trisubstituted alkenes can be achieved with high yields and excellent stereoselectivity. nih.gov While this method is primarily for alkenes, the principles of using sterically demanding reagents to influence the stereochemical outcome can be adapted to the synthesis of chiral nitriles.

Table 2: Strategies for Stereochemical Control

| Strategy | Description | Potential Application to 2-Benzyl-2-phenylhexanenitrile |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | Use of a chiral derivative of phenylacetonitrile for the alkylation steps. |

| Chiral Catalyst | A chiral catalyst is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. | Employment of a chiral phase-transfer catalyst during the benzylation of 2-phenylhexanenitrile. |

| Asymmetric Deprotonation | A chiral base is used to selectively remove a proton, leading to a chiral enolate that can be trapped with an electrophile. | Deprotonation of 2-phenylhexanenitrile with a chiral lithium amide base before adding benzyl bromide. |

Derivatization Strategies for Functional Group Transformations

The nitrile group in 2-benzyl-2-phenylhexanenitrile is a versatile functional group that can be transformed into a variety of other functionalities. This allows for the synthesis of a wide range of derivatives with potentially different biological activities or material properties.

Hydrolysis of the nitrile group can lead to the corresponding carboxylic acid (2-benzyl-2-phenylhexanoic acid) or amide (2-benzyl-2-phenylhexanamide). This transformation is typically carried out under acidic or basic conditions. The resulting carboxylic acid can then be further derivatized to form esters, acid chlorides, or other related compounds.

Reduction of the nitrile group yields the primary amine, 2-benzyl-2-phenylhexylamine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting amine is a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. The basicity of amines can be influenced by the substituents present on the aromatic rings. cbseacademic.nic.inbyjus.comlearncbse.in

The aromatic rings of 2-benzyl-2-phenylhexanenitrile can also be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The position of substitution will be directed by the existing alkyl groups on the rings. For example, nitration of aniline (B41778) can lead to a mixture of ortho-, meta-, and para-substituted products due to the protonation of the amino group in the acidic medium. learncbse.in

Table 3: Derivatization Reactions of 2-Benzyl-2-phenylhexanenitrile

| Functional Group | Reagents/Conditions | Product Functional Group |

| Nitrile | H2SO4, H2O, heat | Carboxylic Acid |

| Nitrile | LiAlH4, THF | Primary Amine |

| Phenyl Ring | HNO3, H2SO4 | Nitro-substituted Phenyl Ring |

| Phenyl Ring | Br2, FeBr3 | Bromo-substituted Phenyl Ring |

Future Research Directions in Substituted Nitrile Chemistry

Development of Novel Catalytic Systems

The synthesis of α,α-disubstituted acetonitriles, such as 2-benzyl-2-phenylhexanenitrile, traditionally relies on the alkylation of a monosubstituted nitrile. This process often requires strong bases and can be prone to side reactions. Future research is increasingly focused on the development of more efficient and selective catalytic systems to overcome these limitations.

One promising avenue is the use of earth-abundant metal catalysts. For instance, manganese(I)-based catalysts have shown potential in the chemoselective α-alkylation of aryl nitriles with alcohols. researchgate.net This method offers a sustainable alternative to traditional approaches that use alkyl halides. The proposed catalytic cycle involves the manganese-catalyzed dehydrogenation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the nitrile to form a vinyl nitrile, followed by a transfer hydrogenation. researchgate.net Similarly, ruthenium-grafted hydrotalcite has been demonstrated as a multifunctional catalyst for the direct α-alkylation of nitriles with primary alcohols. thegoodscentscompany.com

Another area of development is the use of phase-transfer catalysis (PTC). PTC has been effectively used for the alkylation of phenylacetonitrile (B145931) and its derivatives. acs.orgresearchgate.netorgsyn.orgacs.orgresearchgate.net This technique utilizes a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic substrate). orgsyn.orggoogle.com Research in this area is exploring new and more efficient phase-transfer catalysts, including polymer-bound catalysts, and their application in continuous flow systems. acs.org The use of supercritical fluids, like supercritical ethane, in conjunction with phase-transfer catalysis is also being investigated as a novel reaction medium. acs.orgresearchgate.net

The table below summarizes some of the catalytic systems being explored for the alkylation of phenylacetonitrile, a key precursor for compounds like 2-benzyl-2-phenylhexanenitrile.

| Catalyst System | Reactants | Key Features |

| Manganese(I) Complex | Aryl nitrile and primary alcohol | Sustainable, chemoselective, uses earth-abundant metal. researchgate.net |

| Ruthenium-grafted Hydrotalcite | Nitrile and primary alcohol | Multifunctional catalyst for direct alkylation. thegoodscentscompany.com |

| Phase-Transfer Catalysis (e.g., Benzyltriethylammonium chloride) | Phenylacetonitrile and alkyl halide | Simple, good yields, applicable to a wide range of substrates. orgsyn.orggoogle.com |

| Nickel(II) Acetylacetonate/1,10-Phenanthroline | Benzyl (B1604629) cyanide and benzyl alcohol | Utilizes a hydrogen-borrowing strategy for alkylation. rsc.org |

Advancements in Asymmetric Synthesis

The synthesis of chiral α,α-disubstituted nitriles is of significant interest, particularly for the pharmaceutical industry, where enantiomeric purity is often critical. Future research is directed towards developing highly enantioselective methods for the synthesis of these compounds.

One major focus is the development of chiral catalysts for the asymmetric alkylation of nitriles. While the direct enantioselective alkylation of a disubstituted carbon center is challenging, researchers are exploring various strategies. These include the use of chiral phase-transfer catalysts and chiral metal complexes.

Furthermore, the asymmetric synthesis of α-amino nitriles from carboxylic acids is an emerging area that could be adapted for the synthesis of other chiral nitriles. researchgate.netthieme-connect.de For instance, a recently developed method utilizes a titanium multicatalysis system for the enantioselective deoxygenative amino-cyanation of carboxylic acids. thieme-connect.de Such strategies, which directly convert readily available starting materials into valuable chiral products, represent a significant step forward in asymmetric synthesis. researchgate.netthieme-connect.de

The development of biocatalytic methods also holds great promise for asymmetric nitrile synthesis. Enzymes, such as nitrilases and nitrile hydratases, can exhibit high enantioselectivity. journals.co.za While their primary application has been in the hydrolysis of nitriles, research into their use for the formation of chiral nitriles is an active area of investigation.

Integration of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of flow chemistry into the synthesis of substituted nitriles is a key area of future research.

Continuous flow processes have been successfully developed for the hydrogenation and reductive deuteration of nitriles. nih.gov These methods often utilize packed-bed reactors containing a heterogeneous catalyst, such as Raney nickel, allowing for efficient and controlled reactions. nih.gov The application of flow chemistry to the alkylation of nitriles is also being explored. acs.org For example, the phase-transfer catalyzed alkylation of phenylacetonitrile has been studied in continuous flow reactors, demonstrating the potential for enhanced efficiency and control over reaction conditions. acs.org

A significant advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates. For instance, a cyanide-free synthesis of aryl nitriles has been reported using a continuous flow process, where p-tosylmethyl isocyanide (TosMIC) is used as a cyanide precursor in a van Leusen reaction. rsc.org This approach offers a safer alternative to traditional cyanidation methods. Additionally, the direct preparation of nitriles from carboxylic acids in continuous flow under high-temperature and high-pressure conditions has been demonstrated, avoiding the need for catalysts or additives. acs.org

The development of sustainable flow processes for nitrile hydration to amides using heterogeneous catalysts like manganese dioxide has also been reported, showcasing the versatility of this technology. nih.govallfordrugs.com

Green Chemistry Approaches in Nitrile Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including substituted nitriles. Future research will continue to focus on developing more environmentally benign methods for their synthesis.

A major thrust in this area is the development of catalytic systems that avoid the use of toxic reagents and solvents. The use of biocatalysts, such as aldoxime dehydratases, offers a green alternative for nitrile synthesis. mdpi.com These enzymes catalyze the conversion of aldoximes to nitriles under mild, aqueous conditions, representing a cyanide-free and sustainable approach. mdpi.com The hydration of nitriles to amides, an atom-economic reaction, is also being pursued using green methods, such as catalysis with metal complexes in water. researchgate.net

The use of greener solvents and reaction media is another important aspect of green chemistry. Ionic liquids are being investigated as catalysts and solvents for the synthesis of nitriles from aldehydes. acs.org Supercritical fluids, such as supercritical ethane, are also being explored as alternative reaction media for phase-transfer catalyzed alkylations. acs.orgresearchgate.net

Furthermore, the direct synthesis of nitriles from more sustainable feedstocks is a key goal. Research into the catalytic conversion of primary alcohols and ammonia (B1221849) directly into nitriles is a step in this direction. nih.gov Additionally, methods for the synthesis of nitriles from biomass-derived aldehydes are being developed, offering a pathway to renewable chemical production. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.